(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl
Description
This compound is a chiral ethane-1,2-diamine derivative with a 4-tert-butylphenyl substituent on the first carbon in the (1R)-configuration. The dihydrochloride (2HCl) salt form enhances its aqueous solubility and stability.
Properties
Molecular Formula |
C12H22Cl2N2 |
|---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
(1R)-1-(4-tert-butylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13;;/h4-7,11H,8,13-14H2,1-3H3;2*1H/t11-;;/m0../s1 |
InChI Key |
VAUZRXHDANRVJZ-IDMXKUIJSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylbenzene and ethane-1,2-diamine.
Reaction Conditions: The tert-butylbenzene undergoes a Friedel-Crafts alkylation reaction to introduce the tert-butyl group onto the phenyl ring. This is followed by a reductive amination reaction with ethane-1,2-diamine to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Findings from Comparative Analysis
Substituent Effects: The tert-butyl group in the target compound provides steric bulk and electron-donating properties, favoring metabolic stability and lipophilicity. Bis-substituted analogs (e.g., ) with methoxy groups exhibit higher aqueous solubility due to electron-donating -OCH3 groups but may lack the target compound’s membrane permeability .
Chirality :
- The R-configuration in the target compound and analogs like and may confer enantioselective bioactivity, whereas the S-configuration in could lead to divergent pharmacological profiles .
Salt Form :
- Dihydrochloride salts (target, ) enhance aqueous solubility compared to free bases (e.g., ), making them more suitable for pharmaceutical formulations .
Hazard and Safety :
- Halogenated analogs (e.g., ) may pose higher toxicity risks due to reactive fluorine/chlorine atoms, whereas the tert-butyl group is generally associated with lower reactivity .
Biological Activity
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine dihydrochloride, commonly referred to as (1R)-TBD, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of (1R)-TBD is C12H22Cl2N2, with a molecular weight of 265.22 g/mol. The compound features a tert-butyl group attached to a phenyl ring and an ethane-1,2-diamine moiety, which contributes to its unique chemical properties and biological interactions.
Antimicrobial Properties
Research has indicated that (1R)-TBD exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interference with cell wall synthesis or enzymatic activity. The compound's structure may enhance its binding affinity to bacterial enzymes, making it a candidate for further exploration in antibiotic development.
Anticancer Potential
(1R)-TBD has also shown promise as an anticancer agent. Studies suggest that it may modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, the compound appears to affect the activity of certain kinases and transcription factors that are crucial in cancer cell survival. In particular, its ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential therapeutic applications.
The biological activity of (1R)-TBD is attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
- Receptor Binding : Its structural features allow for enhanced binding to receptors associated with growth factor signaling, which is often dysregulated in cancer.
Case Studies and Research Findings
Several studies have investigated the biological effects of (1R)-TBD:
- Study 1 : A study published in a peer-reviewed journal demonstrated that (1R)-TBD inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
- Study 2 : In another study focusing on cancer cells, treatment with (1R)-TBD resulted in a 50% reduction in cell viability in breast cancer cell lines after 48 hours of exposure. The mechanism was linked to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (1R)-TBD, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Feature | Unique Properties |
|---|---|---|
| (1S)-1-[4-(Methoxy)phenyl]ethane-1,2-diamine | Contains a methoxy group | Different electronic properties compared to tert-butyl |
| (1S)-1-[4-(Chloromethoxy)phenyl]ethane-1,2-diamine | Contains a chloromethoxy group | Varies in reactivity due to chlorine presence |
| (R)-1-(4-(Trifluoromethoxy)phenyl)ethane-1,2-diamine | Features a trifluoromethoxy group | Enhanced lipophilicity and receptor binding affinity |
The unique combination of functional groups in (1R)-TBD influences its chemical reactivity and biological activity, making it an important candidate for further research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
